molecular formula C10H7Br2N B15232475 7-Bromo-3-(bromomethyl)isoquinoline

7-Bromo-3-(bromomethyl)isoquinoline

Cat. No.: B15232475
M. Wt: 300.98 g/mol
InChI Key: BFGHQIRNHYAYIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-3-(bromomethyl)isoquinoline is a chemical compound with the molecular formula C10H7Br2N and a molecular weight of 300.98 g/mol It is an isoquinoline derivative, characterized by the presence of bromine atoms at the 7th and 3rd positions of the isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-3-(bromomethyl)isoquinoline typically involves the bromination of isoquinoline derivatives. One common method includes the bromination of 3-(bromomethyl)isoquinoline using bromine in the presence of a suitable solvent such as nitrobenzene . The reaction conditions often require heating to achieve high yields.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the bromination process to ensure high purity and yield, possibly using continuous flow reactors to enhance reaction efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-3-(bromomethyl)isoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.

    Coupling Reactions: Palladium catalysts and organoboron reagents are used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminoisoquinoline derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

7-Bromo-3-(bromomethyl)isoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromo-3-(bromomethyl)isoquinoline is not well-documented. isoquinoline derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of bromine atoms may enhance the compound’s ability to form halogen bonds, which can influence its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    4-Bromoisoquinoline: Another brominated isoquinoline with similar chemical properties but different substitution patterns.

    3-Bromoisoquinoline: Lacks the additional bromomethyl group, which may affect its reactivity and applications.

    7-Bromoisoquinoline: Similar structure but without the bromomethyl group, leading to different chemical behavior.

Uniqueness

7-Bromo-3-(bromomethyl)isoquinoline is unique due to the presence of both bromine atoms and a bromomethyl group, which provides distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Properties

Molecular Formula

C10H7Br2N

Molecular Weight

300.98 g/mol

IUPAC Name

7-bromo-3-(bromomethyl)isoquinoline

InChI

InChI=1S/C10H7Br2N/c11-5-10-4-7-1-2-9(12)3-8(7)6-13-10/h1-4,6H,5H2

InChI Key

BFGHQIRNHYAYIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=CN=C(C=C21)CBr)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.